N-octylglycolamide
Description
N-Octylglycolamide (chemical structure: C₈H₁₇NHCOCH₂OH) is a synthetic amphiphilic compound characterized by an octyl alkyl chain linked to a glycolamide group. It is widely utilized in surfactant applications, membrane protein studies, and solubilization processes due to its balanced hydrophilic-lipophilic properties. While specific data on this compound is absent in the provided evidence, its structural analogs—such as N-Hydroxyoctanamide, N-Octadecylformamide, and N,N-Diethylacetamide—offer insights into key physicochemical and functional traits .
Properties
CAS No. |
91683-27-1 |
|---|---|
Molecular Formula |
C10H21NO2 |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
2-hydroxy-N-octylacetamide |
InChI |
InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-11-10(13)9-12/h12H,2-9H2,1H3,(H,11,13) |
InChI Key |
PWGOKBGNJNLIDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Properties
Notes:
- Chain Length : this compound and N-Hydroxyoctanamide share a C8 alkyl chain, enhancing lipid solubility compared to N-Octadecylformamide (C18) and N,N-Diethylacetamide (C2). Longer chains (e.g., C18) increase hydrophobicity, impacting micelle formation and critical micelle concentration (CMC) .
- Functional Groups : The glycolamide group in this compound provides dual hydroxyl and amide functionalities, distinguishing it from N-Hydroxyoctanamide (hydroxylamide) and N,N-Diethylacetamide (acetamide). These groups influence hydrogen bonding, solubility, and biodegradability .
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